

ATTO 594: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, photophysical properties, and common applications of the fluorescent dye **ATTO 594**. Designed for researchers and professionals in the life sciences, this document offers a technical resource for utilizing **ATTO 594** in advanced fluorescence microscopy, single-molecule detection, and other demanding applications.

Chemical Structure and Core Properties

ATTO 594 is a high-performance fluorescent label that belongs to the rhodamine class of dyes. [1][2][3] Its chemical structure is characterized by a polycyclic aromatic system, which is responsible for its strong absorption and fluorescence in the red region of the visible spectrum. The core structure of **ATTO 594**, as represented by its carboxylic acid form, is depicted below.

EATTO 594 chemical structure

Image Source: Lumiprobe. This represents the carboxylic acid derivative of **ATTO 594**, which is often considered the parent structure of the various reactive forms.

ATTO 594 is known for its exceptional water solubility, high photostability, and strong fluorescence quantum yield.[1][2] After conjugation to a biomolecule, **ATTO 594** carries a net electrical charge of -1.[1] These characteristics make it a robust tool for a wide array of fluorescence-based assays.



Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. **ATTO 594** exhibits excellent characteristics that make it suitable for sensitive and high-resolution imaging techniques. The key quantitative properties are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λex)	601 - 603 nm	[1][2]
Emission Maximum (λem)	626 - 627 nm	[1][2]
Molar Extinction Coefficient (ε)	120,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (η)	0.85 (85%)	[1]
Fluorescence Lifetime (τ)	3.9 ns	[1]
Molecular Weight (Carboxy form)	~806 g/mol	[2]

Key Features at a Glance:

- Strong Absorption: The high molar extinction coefficient indicates efficient light absorption.[1]
- High Fluorescence Quantum Yield: A large fraction of the absorbed photons are emitted as fluorescence, resulting in a bright signal.[1]
- Excellent Photostability: ATTO 594 is resistant to photobleaching, allowing for longer exposure times and more robust imaging.[1]
- Superb Water Solubility: Its hydrophilic nature facilitates labeling reactions in aqueous buffers and reduces non-specific binding.[1][2]

Reactive Forms for Biomolecule Conjugation

ATTO 594 is commercially available in a variety of reactive forms, enabling its covalent attachment to a wide range of biomolecules, including proteins, nucleic acids, and small



molecules. The choice of reactive group depends on the functional groups available on the target molecule.

Reactive Form	Target Functional Group	Application	Reference
NHS-ester	Primary Amines (- NH2)	Labeling of proteins (e.g., antibodies), amine-modified oligonucleotides.	[2][4][5]
Maleimide	Thiols (-SH)	Labeling of cysteine residues in proteins.	[2]
Azide	Alkynes	"Click chemistry" conjugation.	[2][6]
Alkyne	Azides	"Click chemistry" conjugation.	[3]
Carboxylic Acid	Amines, Hydrazines	Can be activated for conjugation; also used as a non-reactive control.	[7]
Hydrazide	Aldehydes, Ketones	Labeling of glycoproteins and other carbohydrate-containing molecules.	[3]
Phalloidin	F-actin	Staining of the actin cytoskeleton.	
Biotin	(Strept)avidin	Indirect detection methods.	[3]

Experimental Protocols: Labeling Proteins with ATTO 594 NHS-ester



This section provides a detailed methodology for the covalent labeling of proteins with **ATTO 594** N-hydroxysuccinimidyl (NHS) ester. NHS esters are one of the most common reactive groups for labeling primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.

Materials

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- ATTO 594 NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS, pH 7.2)

Protocol

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5] Protein solutions must be free of amine-containing substances like Tris or glycine.[5]
 - If the protein is in an incompatible buffer, dialyze against PBS and then adjust the pH with the reaction buffer.
- Dye Preparation:
 - Immediately before use, dissolve the ATTO 594 NHS-ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[5]
- Conjugation Reaction:
 - Slowly add the dissolved ATTO 594 NHS-ester to the protein solution while gently stirring.
 A common starting point is a 10- to 20-fold molar excess of dye to protein.



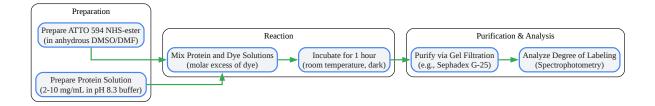
• Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

- Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).
- Equilibrate the column with the elution buffer.
- Apply the reaction mixture to the column and elute with the elution buffer.
- The first colored band to elute is the labeled protein. The free dye will elute as a second, slower-moving band.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~600 nm (for ATTO 594).
 - The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) Where:
 - A max is the absorbance at the dye's absorption maximum.
 - A 280 is the absorbance at 280 nm.
 - ε protein is the molar extinction coefficient of the protein at 280 nm.
 - ε dye is the molar extinction coefficient of the dye at its absorption maximum.
 - CF_280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 594, this is approximately 0.50).[2]

Experimental Workflow Diagram





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Caption: Workflow for labeling proteins with **ATTO 594** NHS-ester.

Advanced Applications

The superior properties of **ATTO 594** make it an ideal choice for a range of advanced fluorescence applications.

Super-Resolution Microscopy (dSTORM, STED)

ATTO 594's high photostability and brightness are critical for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy.[1] These methods require fluorophores that can withstand high laser powers and can be reliably switched between fluorescent and dark states (for dSTORM).

Single-Molecule Spectroscopy

The high quantum yield and low triplet state formation of **ATTO 594** are advantageous for single-molecule detection experiments.[2] These studies rely on the detection of fluorescence from individual molecules, where a bright and stable signal is paramount.

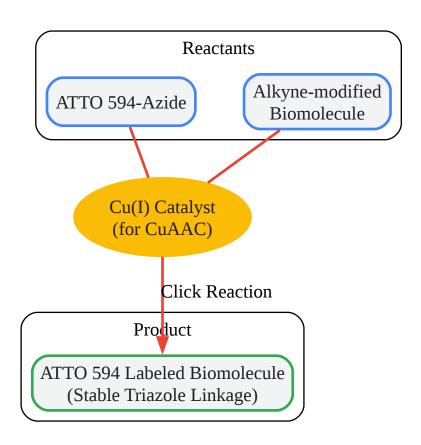
Fluorescence In Situ Hybridization (FISH)

In FISH, fluorescently labeled probes are used to detect specific DNA or RNA sequences within cells. The brightness of **ATTO 594** allows for the sensitive detection of these targets.[1]



"Click Chemistry" and Bioorthogonal Labeling

The availability of **ATTO 594** with azide and alkyne reactive groups allows for its use in "click chemistry," a highly specific and efficient bioorthogonal ligation reaction. This is particularly useful for labeling biomolecules in complex environments, such as within living cells.



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Caption: Principle of "Click Chemistry" for labeling with ATTO 594-Azide.

Conclusion

ATTO 594 is a versatile and high-performance fluorescent dye that offers significant advantages for a wide range of applications in life sciences and drug development. Its exceptional photophysical properties, including high brightness, photostability, and water solubility, make it a reliable tool for demanding techniques such as super-resolution microscopy and single-molecule detection. The availability of a wide array of reactive forms further enhances its utility, enabling the straightforward and efficient labeling of a diverse range of



biomolecules. This guide provides the foundational knowledge and protocols to effectively integrate **ATTO 594** into advanced fluorescence-based research.

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